3,3'-dimethyl-N,N'-bis[(E)-phenylmethylidene]biphenyl-4,4'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-{3,3’-DIMETHYL-4’-[(E)-(PHENYLMETHYLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}-1-PHENYLMETHANIMINE is a complex organic compound characterized by its unique structure, which includes a biphenyl core with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{3,3’-DIMETHYL-4’-[(E)-(PHENYLMETHYLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}-1-PHENYLMETHANIMINE typically involves multiple steps, including the formation of the biphenyl core, introduction of the dimethyl and phenylmethylidene groups, and the final imine formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-{3,3’-DIMETHYL-4’-[(E)-(PHENYLMETHYLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}-1-PHENYLMETHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The biphenyl core allows for various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
(E)-N-{3,3’-DIMETHYL-4’-[(E)-(PHENYLMETHYLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}-1-PHENYLMETHANIMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-N-{3,3’-DIMETHYL-4’-[(E)-(PHENYLMETHYLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}-1-PHENYLMETHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(E)-N-{3,3’-DIMETHYL-4’-[(E)-(PHENYLMETHYLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}-1-PHENYLMETHANIMINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl core and various substituents make it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C28H24N2 |
---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
N-[4-[4-(benzylideneamino)-3-methylphenyl]-2-methylphenyl]-1-phenylmethanimine |
InChI |
InChI=1S/C28H24N2/c1-21-17-25(13-15-27(21)29-19-23-9-5-3-6-10-23)26-14-16-28(22(2)18-26)30-20-24-11-7-4-8-12-24/h3-20H,1-2H3 |
Clave InChI |
PRHMEWBJVZJBEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC=CC=C3)C)N=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.